3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethoxy and propanamide groups. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups using appropriate alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: New alkoxy-substituted thiadiazole derivatives.
Scientific Research Applications
3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and is used as a herbicide.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with similar functional groups, used in medicinal chemistry.
Uniqueness
3-ethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of the thiadiazole ring with ethoxy and propanamide groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H17N3O2S/c1-4-15-6-5-8(14)11-10-13-12-9(16-10)7(2)3/h7H,4-6H2,1-3H3,(H,11,13,14) |
InChI Key |
JEEZNLCTYPIPET-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NN=C(S1)C(C)C |
Origin of Product |
United States |
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